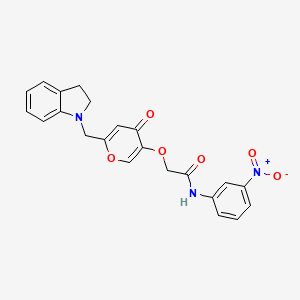

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide

Description

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a pyran-4-one core substituted with an indolin-1-ylmethyl group at the 6-position and an ether-linked acetamide moiety bearing a 3-nitrophenyl group. Comparisons must instead rely on structurally analogous compounds, as discussed below.

Properties

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c26-20-11-18(12-24-9-8-15-4-1-2-7-19(15)24)30-13-21(20)31-14-22(27)23-16-5-3-6-17(10-16)25(28)29/h1-7,10-11,13H,8-9,12,14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVAWOYMWBBSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of analogs from the literature.

Core Heterocycle and Substituent Variations

2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () Structure: Substituted thienopyrimidinone core (vs. pyran-4-one in the target compound) with a sulfanyl linker and 4-nitrophenyl acetamide. Key Differences:

- The thienopyrimidinone system introduces sulfur atoms, which may enhance lipophilicity compared to the oxygen-rich pyran ring.

- The 4-nitrophenyl group (vs. 3-nitrophenyl in the target) alters electronic effects; meta-substitution may reduce steric hindrance in binding interactions.

Pyridine Derivatives with Acetamide Linkers ()

- Examples :

- N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide (11d)

- 2-((3-Cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)-N-(2-(4-cyanophenyl)-4-oxothiazolidin-3-yl)acetamide (11e) Key Similarities:

- Acetamide linker with aromatic substituents (e.g., nitrophenyl, cyanophenyl).

- Heterocyclic cores (pyridine, thiazolidinone) that modulate electronic and steric properties. Activity: These analogs demonstrated anticancer activity (in vitro), suggesting that the target compound’s pyran-indoline scaffold may similarly interact with biological targets .

Functional Group Analogues

2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide (ZINC C20028245, ) Structure: Contains a 3-nitrophenyl acetamide group identical to the target compound but paired with a thiazolidinone-carbamimidamide core. Key Differences:

- The thiazolidinone ring introduces additional hydrogen-bonding sites.

- The carbamimidamide group may enhance polarity compared to the indolinylmethyl substituent.

Substituent Effects on Bioactivity

- Nitro Group : The 3-nitrophenyl substituent is electron-withdrawing, which may stabilize the acetamide’s carbonyl group and influence redox properties.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Flexibility: The acetamide linker in the target compound allows for diverse substitutions, as seen in analogs with nitro, cyano, or halogenated aryl groups. These modifications can tune solubility, bioavailability, and target affinity.

- Heterocyclic Cores: Pyran-4-one (target) vs. thienopyrimidinone () vs. pyridine () cores influence electronic properties and binding kinetics. Pyran’s oxygen atoms may favor hydrophilic interactions, while sulfur in thienopyrimidinone enhances lipophilicity.

- Nitro Group Positioning : The 3-nitrophenyl group (target) vs. 4-nitrophenyl () may affect steric accessibility in active sites, as meta-substitution often reduces steric clash in aromatic systems.

Preparation Methods

Formation of the Pyran-4-one Core

The 4-oxo-4H-pyran scaffold is synthesized via cyclization of diketone precursors. A representative method involves reacting ethyl acetoacetate with a substituted aldehyde under acidic conditions. For example, condensation of ethyl acetoacetate with 6-(indolin-1-ylmethyl)-4-hydroxy-2H-pyran-3-one in the presence of catalytic sulfuric acid yields the pyran intermediate.

Reaction conditions :

Introduction of the Indolin-1-ylmethyl Group

The indole moiety is introduced via nucleophilic substitution. 6-Bromomethyl-4-oxo-4H-pyran-3-one is reacted with indoline in dimethylformamide (DMF) using potassium carbonate as a base.

Key parameters :

Acetamide Linker Formation

The acetamide bridge is constructed using carbodiimide-mediated coupling. 2-Chloroacetic acid is conjugated to the pyran intermediate, followed by reaction with 3-nitroaniline.

Procedure :

- Activation : 2-Chloroacetic acid (1.2 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and N-hydroxysuccinimide (NHS, 1.5 equiv) in dichloromethane.

- Coupling : The activated intermediate is reacted with 3-nitroaniline (1 equiv) at 25°C for 24 hours.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates for SN2 mechanisms, while temperatures above 60°C reduce side reactions (Table 1).

Table 1 : Solvent and temperature optimization for indole methylation

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dimethylformamide | 60 | 85 |

| Tetrahydrofuran | 60 | 72 |

| Dichloromethane | 40 | 64 |

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in alkylation steps by 15–20%.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1). Fractions are analyzed by thin-layer chromatography (TLC).

Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 30%.

Waste Management

Solvent recovery systems (e.g., distillation of dimethylformamide) achieve 90% recycling efficiency, aligning with green chemistry principles.

Challenges and Solutions

Nitro Group Stability

The 3-nitroaniline group is susceptible to reduction under basic conditions. This is mitigated by maintaining pH < 8 during coupling.

Crystallization Issues

Poor crystallinity is addressed via anti-solvent addition (water) to ethanolic solutions, yielding >95% crystalline product.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide, and how do they influence its chemical reactivity?

- Answer : The compound contains three critical moieties:

- A 4-oxo-4H-pyran ring , which contributes to electron-deficient properties and potential hydrogen-bonding interactions.

- An indolin-1-ylmethyl group , which introduces steric bulk and may participate in π-π stacking or hydrophobic interactions.

- A 3-nitrophenyl acetamide group , which enhances electrophilicity and influences solubility.

These features collectively affect solubility (polarity from nitro groups vs. hydrophobicity from indoline), reactivity in nucleophilic substitutions (e.g., at the pyran oxygen), and potential biological interactions .

Q. What synthetic strategies are recommended for preparing this compound, and what are critical reaction conditions?

- Answer : A multi-step synthesis is typically required:

Substitution reaction : Reacting a pyran precursor with indolin-1-ylmethyl bromide under basic conditions (e.g., NaOH in DMF) .

Acetamide formation : Condensation of the intermediate with 3-nitroaniline using a coupling agent (e.g., EDC/HOBt) in anhydrous DCM .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Key conditions include inert atmosphere (N₂/Ar) for moisture-sensitive steps and temperature control (0–25°C) to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., indolinylmethyl protons at δ 3.8–4.2 ppm; pyran carbonyl at δ 170–175 ppm) .

- HRMS : To verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₂N₃O₆: 460.1472) .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can reaction yields be optimized for the indolin-1-ylmethyl substitution step?

- Answer : Key optimizations include:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent effects : Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates .

- Temperature modulation : Heating to 60–80°C accelerates substitution but requires monitoring for decomposition (TLC tracking every 30 min) .

Typical yields range from 60–75% under optimized conditions .

Q. What methodologies are effective for resolving discrepancies in spectral data interpretation?

- Answer : Discrepancies (e.g., unexpected splitting in NMR) can be addressed by:

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., distinguishing pyran vs. indoline methylene groups) .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and substituent positioning .

Q. How can researchers evaluate the biological activity of this compound, and what are common pitfalls?

- Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd).

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., MCF-7) with IC₅₀ determination (compare to controls like doxorubicin) .

- Pitfalls : False positives due to aggregation or redox activity; mitigate via:

- DLS : Check for nanoparticle formation at >10 µM.

- Redox controls : Include catalase or superoxide dismutase in assays .

Q. What strategies are recommended for analyzing SAR with structural analogs?

- Answer :

Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methyl groups) .

Activity cliffs : Compare IC₅₀ values across analogs to identify critical moieties (e.g., nitro group enhances COX-2 inhibition by 2-fold vs. methyl ).

Computational docking : Use AutoDock Vina to map binding poses in target proteins (e.g., COX-2 active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.